molecular formula C10H22Cl2N2O2 B2680590 2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride CAS No. 2460755-86-4

2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride

Cat. No.: B2680590
CAS No.: 2460755-86-4
M. Wt: 273.2
InChI Key: HHJCBQJRAJPAOL-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride typically involves the reaction of 3-(methylamino)piperidine with 2-methylacrylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and real-time monitoring systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Methylamino)piperidin-1-yl]propanoic acid
  • 2-Methyl-3-[3-(amino)piperidin-1-yl]propanoic acid
  • 2-Methyl-3-[3-(dimethylamino)piperidin-1-yl]propanoic acid

Uniqueness

2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a methylamino group and a propanoic acid moiety makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-8(10(13)14)6-12-5-3-4-9(7-12)11-2;;/h8-9,11H,3-7H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCBQJRAJPAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC(C1)NC)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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